molecular formula C21H20ClN5O6 B010886 5-Chloro-5,8-dideazaisofolic acid CAS No. 102743-78-2

5-Chloro-5,8-dideazaisofolic acid

Cat. No. B010886
CAS RN: 102743-78-2
M. Wt: 473.9 g/mol
InChI Key: GBFUWHPCXNMVFC-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-5,8-dideazaisofolic acid (CDIA) is a novel synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. CDIA is a folate analog that has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis.

Mechanism of Action

5-Chloro-5,8-dideazaisofolic acid inhibits the activity of thymidylate synthase, an enzyme involved in DNA synthesis. By inhibiting this enzyme, this compound prevents the production of thymidine, a building block of DNA. This leads to DNA damage and cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells. It also inhibits the growth and proliferation of cancer cells. This compound has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. In addition, this compound has been shown to have antibacterial activity against various strains of bacteria.

Advantages and Limitations for Lab Experiments

5-Chloro-5,8-dideazaisofolic acid has several advantages for lab experiments. It is easy to synthesize and has low toxicity in normal cells. This compound has also been shown to enhance the efficacy of chemotherapy drugs, making it a potential candidate for combination therapy. However, this compound has limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, this compound has not been extensively studied in animal models, making it difficult to assess its efficacy and safety in vivo.

Future Directions

There are several future directions for 5-Chloro-5,8-dideazaisofolic acid research. One area of focus is the development of this compound derivatives with improved solubility and bioavailability. Another area of focus is the study of this compound in animal models to assess its efficacy and safety in vivo. This compound may also have potential applications in the treatment of viral infections, such as HIV and hepatitis C. Overall, this compound is a promising compound with potential therapeutic applications in cancer and bacterial infections. Further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

5-Chloro-5,8-dideazaisofolic acid is synthesized from 5,8-dideazaisofolic acid (DDIA) through a series of chemical reactions. DDIA is first reacted with phosphorus oxychloride to form this compound chloride. This compound is then reacted with sodium azide to form this compound.

Scientific Research Applications

5-Chloro-5,8-dideazaisofolic acid has been studied extensively for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to enhance the efficacy of chemotherapy drugs, such as 5-fluorouracil and cisplatin. In addition, this compound has been studied for its potential use in the treatment of bacterial infections, such as tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA).

properties

CAS RN

102743-78-2

Molecular Formula

C21H20ClN5O6

Molecular Weight

473.9 g/mol

IUPAC Name

(2S)-2-[[4-[[(2-amino-5-chloro-4-oxo-3H-quinazolin-6-yl)amino]methyl]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C21H20ClN5O6/c22-17-13(6-5-12-16(17)19(31)27-21(23)26-12)24-9-10-1-3-11(4-2-10)18(30)25-14(20(32)33)7-8-15(28)29/h1-6,14,24H,7-9H2,(H,25,30)(H,28,29)(H,32,33)(H3,23,26,27,31)/t14-/m0/s1

InChI Key

GBFUWHPCXNMVFC-AWEZNQCLSA-N

Isomeric SMILES

C1=CC(=CC=C1CNC2=C(C3=C(C=C2)NC(=NC3=O)N)Cl)C(=O)N[C@@H](CCC(=O)O)C(=O)O

SMILES

C1=CC(=CC=C1CNC2=C(C3=C(C=C2)N=C(NC3=O)N)Cl)C(=O)NC(CCC(=O)O)C(=O)O

Canonical SMILES

C1=CC(=CC=C1CNC2=C(C3=C(C=C2)NC(=NC3=O)N)Cl)C(=O)NC(CCC(=O)O)C(=O)O

synonyms

5-chloro-5,8-dideazaisofolic acid

Origin of Product

United States

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